1-Butan-2-yl-2-(chloromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

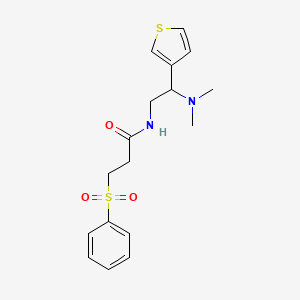

“1-Butan-2-yl-2-(chloromethyl)benzene” is a chemical compound with the CAS Number: 2418727-06-5 . It has a molecular weight of 182.69 . The IUPAC name for this compound is 1-(sec-butyl)-2-(chloromethyl)benzene .

Molecular Structure Analysis

The InChI code for “1-Butan-2-yl-2-(chloromethyl)benzene” is 1S/C11H15Cl/c1-3-9(2)11-7-5-4-6-10(11)8-12/h4-7,9H,3,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Through-space Charge Transfer and Emission Color Tuning

Research on di-o-carborane substituted benzene compounds, which are structurally related to "1-Butan-2-yl-2-(chloromethyl)benzene," shows the potential for tuning emission colors through molecular design. These compounds exhibit aggregation-induced emission (AIE) properties, where the emission wavelengths can be significantly shifted by altering the substituent groups. This characteristic is crucial for developing new materials for optoelectronic applications such as light-emitting diodes (LEDs) and fluorescence sensors (Bae et al., 2014).

Reactivity Towards π-Bonds

The reactivity of disilyne compounds with π-bonds, leading to the formation of novel cyclic and acyclic structures, highlights the versatility of compounds like "1-Butan-2-yl-2-(chloromethyl)benzene" in synthetic chemistry. These reactions pave the way for creating new molecular architectures, which are essential in material science, pharmaceuticals, and catalyst development (Kinjo et al., 2007).

Functionalized Isoprene Units

The electrochemical preparation of functionalized isoprene units demonstrates the potential for "1-Butan-2-yl-2-(chloromethyl)benzene" and related compounds in polymer chemistry. Such units can be incorporated into larger polymer chains, affecting the physical properties of the resulting materials, which is crucial for developing new types of synthetic rubbers and plastics (Uneyama et al., 1983).

Aromatic Substitution Reactions

Investigations into the chloromethylation of benzene and alkylbenzenes using compounds like "1-Butan-2-yl-2-(chloromethyl)benzene" contribute to our understanding of aromatic substitution reactions. These reactions are fundamental in organic synthesis, allowing for the functionalization of aromatic rings, which is a critical step in the synthesis of many pharmaceuticals, agrochemicals, and organic materials (Olah et al., 1976).

DNA-DNA and DNA-Protein Cross-Links

The ability of diepoxybutane, a structurally related compound, to form DNA-DNA and DNA-protein cross-links highlights the potential mutagenic and carcinogenic properties of compounds like "1-Butan-2-yl-2-(chloromethyl)benzene." Understanding these interactions is crucial for assessing the safety of chemical compounds and their potential risks in industrial and environmental contexts (Goggin et al., 2008).

properties

IUPAC Name |

1-butan-2-yl-2-(chloromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-3-9(2)11-7-5-4-6-10(11)8-12/h4-7,9H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYZRAIGKHBACU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2561851.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2561855.png)

![N-methyl-N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2561857.png)

![N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2561858.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2561860.png)

![2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide](/img/structure/B2561866.png)